molecular formula C21H29N3O4S B2898510 N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide CAS No. 2361877-54-3

N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide

Cat. No. B2898510
CAS RN: 2361877-54-3
M. Wt: 419.54
InChI Key: XGWULAUYXYYZGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The phenyl group attached to the piperidine ring suggests that this compound may have aromatic properties. The methanesulfonamide group could potentially contribute to the solubility of the compound in water .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a piperidine ring, a common feature in many drugs, which is a six-membered ring with one nitrogen atom . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a methanesulfonamide group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The piperidine ring might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the piperidine ring might confer basic properties, as nitrogen atoms can act as a base in many chemical reactions . The phenyl group might contribute to the compound’s lipophilicity (fat-solubility), which could affect its absorption and distribution in the body .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, improving its efficacy, or minimizing its side effects .

properties

IUPAC Name

N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-19(25)23-15-11-21(12-16-23,17-7-5-4-6-8-17)20(26)24-13-9-18(10-14-24)22-29(2,27)28/h3-8,18,22H,1,9-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWULAUYXYYZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(CC1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide

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